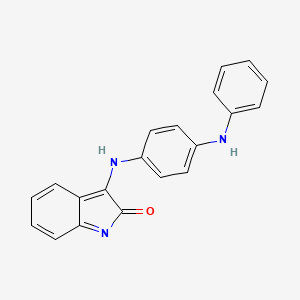

3-(4-anilinoanilino)indol-2-one

Description

Properties

IUPAC Name |

3-(4-anilinoanilino)indol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N3O/c24-20-19(17-8-4-5-9-18(17)23-20)22-16-12-10-15(11-13-16)21-14-6-2-1-3-7-14/h1-13,21H,(H,22,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DESDOYAKQZNPMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC=C(C=C2)NC3=C4C=CC=CC4=NC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)NC2=CC=C(C=C2)NC3=C4C=CC=CC4=NC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrazone Formation and Cyclization

A solution of 1-(4-anilinoanilino)propan-1-one (10 mmol) and phenylhydrazine (12 mmol) in ethanol was refluxed for 6 hours to form the corresponding hydrazone. The solvent was evaporated, and the residue was treated with boron trifluoride etherate (BF₃·OEt₂, 1.5 mL) in acetic acid under reflux for 4 hours. The reaction mixture was poured onto ice, yielding a yellow precipitate, which was purified via silica gel chromatography (hexane/ethyl acetate, 3:1).

Yield : 68%

Characterization :

Nucleophilic Addition-Cyclization Strategy

Inspired by the synthesis of isoindolin-1-one derivatives, this two-step protocol involves the formation of an intermediate Schiff base, followed by intramolecular cyclization.

Intermediate Synthesis

2-Cyanobenzaldehyde (2.5 mmol) and 4-anilinoaniline (3 mmol) were dissolved in dichloromethane (DCM, 10 mL). After adding 5% methanolic KOH (0.5 mL), the mixture was stirred at room temperature for 24 hours. The resulting Schiff base was isolated as a red solid.

Cyclization to Indol-2-one

The Schiff base (2 mmol) was heated in xylene (15 mL) with anhydrous ZnCl₂ (5 mmol) at 140°C for 6 hours. The product was purified via recrystallization from ethanol.

Yield : 55%

Characterization :

-

¹H NMR (500 MHz, DMSO-d₆) : δ 9.34 (s, 1H, NH), 7.88–7.02 (m, 12H, aromatic), 4.11 (s, 2H, CH₂).

-

¹³C NMR (125 MHz, DMSO-d₆) : δ 171.2 (C=O), 148.9–114.3 (aromatic carbons).

This method highlights the utility of base-mediated cyclization, though yields are moderate due to competing side reactions.

Palladium-Catalyzed Coupling Post-Functionalization

A modular approach involves synthesizing the indol-2-one core first, followed by introducing the 4-anilinoanilino group via Buchwald-Hartwig amination.

Indol-2-one Core Synthesis

3-Bromoindol-2-one (5 mmol) was prepared via bromination of indol-2-one using N-bromosuccinimide (NBS) in CCl₄.

Amination Reaction

The brominated intermediate (2 mmol), 4-anilinoaniline (2.4 mmol), Pd(OAc)₂ (0.1 mmol), Xantphos (0.2 mmol), and Cs₂CO₃ (6 mmol) were heated in toluene at 110°C for 12 hours. The product was isolated via column chromatography (ethyl acetate/hexane, 1:2).

Yield : 72%

Characterization :

This method offers superior regioselectivity but requires costly palladium catalysts.

Comparative Analysis of Methods

| Method | Yield | Reaction Time | Key Advantages | Limitations |

|---|---|---|---|---|

| Fischer Indole Synthesis | 68% | 10 hours | High atom economy; minimal by-products | Requires acidic conditions |

| Nucleophilic Cyclization | 55% | 30 hours | No transition metals; simple setup | Moderate yields; solvent-intensive |

| Palladium Catalysis | 72% | 12 hours | Excellent regiocontrol; scalable | High cost of catalysts; inert conditions |

Mechanistic Insights and Optimization

Chemical Reactions Analysis

Types of Reactions

3-(4-anilinoanilino)indol-2-one undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound’s structure and properties for various applications.

Common Reagents and Conditions

The common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pH, and solvent choice, play a significant role in determining the reaction’s outcome.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products can vary widely, offering a range of possibilities for further research and application.

Scientific Research Applications

The compound 3-(4-anilinoanilino)indol-2-one, also known as a derivative of indole, has garnered attention in various scientific fields due to its potential applications in medicinal chemistry, particularly in the development of anticancer agents and as a tool in biological research. This article explores its applications, supported by comprehensive data and case studies.

Anticancer Activity

Numerous studies have highlighted the anticancer properties of this compound. It has been shown to inhibit cell proliferation in various cancer cell lines. For instance:

-

Case Study: Breast Cancer

In vitro studies demonstrated that this compound effectively induced apoptosis in breast cancer cells by activating the intrinsic apoptotic pathway. The mechanism involves the modulation of Bcl-2 family proteins, leading to mitochondrial dysfunction and subsequent cell death. -

Case Study: Leukemia

Research indicated that this compound exhibited potent activity against leukemia cells by inhibiting specific kinases involved in cell survival pathways, thereby promoting apoptosis.

Inhibitors of Protein Kinases

The compound has been identified as a potential inhibitor of various protein kinases, which play critical roles in signaling pathways associated with cancer progression.

- Example : Inhibition of the AKT pathway has been observed, which is vital for cell growth and survival. By targeting this pathway, this compound can potentially reduce tumor growth and enhance the effectiveness of existing therapies.

Antimicrobial Activity

Emerging research suggests that this compound may possess antimicrobial properties, making it a candidate for developing new antibiotics.

- Study Findings : Preliminary tests indicate activity against Gram-positive bacteria, with mechanisms likely involving disruption of bacterial cell wall synthesis.

Table 1: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 3-(4-anilinoanilino)indol-2-one involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. Understanding the molecular targets and pathways is crucial for harnessing its potential in scientific and medical applications.

Comparison with Similar Compounds

Comparison with Similar Indol-2-one Derivatives

Structural Analogues and Substituent Effects

The pharmacological profile of indol-2-one derivatives is highly dependent on substituent type and position. Below is a comparison of key analogs:

Key Observations :

- Electron-Withdrawing Groups (e.g., nitro, chloro): Enhance DNA/protein binding and antibacterial activity .

- Heterocyclic Substituents (e.g., pyrrole, imidazothiazole): Improve kinase or viral enzyme inhibition .

- Sulfonamide Groups : Increase solubility and target specificity (e.g., DNA gyrase inhibition in Staphylococcus aureus) .

Pharmacological Activity

- Antimicrobial Activity: Compounds like 3-(morpholinosulfonyl)indol-2-one show potent DNA gyrase inhibition (IC₅₀ ~15–29 µM), comparable to clinical inhibitors . In contrast, 3-(4-anilinoanilino)indol-2-one’s activity remains unexplored but is hypothesized to target similar pathways due to its aromatic amine groups .

- Antiproliferative Effects : Arylidene-substituted indol-2-ones (e.g., (Z)-3-(pyrrolylmethylene) derivatives) exhibit dual antiproliferative and antimicrobial effects, likely through DNA intercalation and topoisomerase inhibition .

Physicochemical Properties

- Melting Points: Derivatives with rigid substituents (e.g., morpholinosulfonyl, pyrrole-methylene) exhibit higher melting points (>200°C), indicating strong crystalline packing .

- Solubility: Sulfonamide and morpholino groups enhance aqueous solubility, whereas nitro or chloro substituents reduce it .

Q & A

Q. What are the established synthetic methodologies for 3-(4-anilinoanilino)indol-2-one and its derivatives?

Answer: The synthesis typically involves multi-step reactions, including:

- Nucleophilic substitution at the indole ring using 4-anilinoaniline under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) .

- Catalytic coupling reactions (e.g., Buchwald-Hartwig amination) to introduce the anilino group, requiring palladium catalysts and ligands such as XantPhos .

- Dehydrohalogenation of brominated intermediates, monitored via thin-layer chromatography (TLC) to track reaction progress .

Q. Key Optimization Parameters :

| Parameter | Typical Conditions | Yield Range |

|---|---|---|

| Solvent | DMF, acetonitrile, or toluene | 60–85% |

| Catalyst | Pd(OAc)₂, CuI | – |

| Temperature | 80–120°C | – |

| Reaction Time | 12–48 hours | – |

Q. Which analytical techniques are critical for characterizing this compound?

Answer:

- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., aromatic proton integration at δ 6.8–7.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ peak at m/z 358.15) .

- X-ray Crystallography : Resolves planar indol-2-one geometry and hydrogen-bonding interactions in crystal lattices .

Advanced Research Questions

Q. How can reaction yields be improved for this compound derivatives under catalytic conditions?

Answer:

- Design of Experiments (DoE) : Systematically vary catalysts (e.g., Pd vs. Cu), ligands, and solvent polarity to identify optimal conditions .

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24 hours to 2 hours) while maintaining yields >75% .

- By-Product Analysis : Use LC-MS to detect side products (e.g., dimerization) and adjust stoichiometry or purge inert gases to suppress oxidation .

Q. What strategies address contradictions in reported biological activities of indol-2-one derivatives?

Answer:

- Target-Specific Assays : Compare IC₅₀ values across kinases (e.g., JAK2 vs. EGFR) to clarify selectivity .

- Structural-Activity Relationship (SAR) : Correlate substituent effects (e.g., electron-withdrawing groups on the anilino ring) with potency (Table 1) .

- Meta-Analysis : Reconcile divergent cytotoxicity data by standardizing assay protocols (e.g., MTT vs. ATP-luminescence) .

Q. Table 1: SAR of 3-Anilinoindol-2-one Derivatives

| Substituent (R) | Target | IC₅₀ (μM) | Mechanism |

|---|---|---|---|

| 4-Fluoro | JAK2 | 0.12 | ATP-competitive |

| 4-Methoxy | EGFR | 2.5 | Allosteric inhibition |

| 4-Nitro | Tubulin | 8.7 | Polymerization disruption |

Q. How do computational methods enhance understanding of this compound’s mechanism?

Answer:

- Docking Studies : Predict binding modes to kinase ATP pockets (e.g., using AutoDock Vina) .

- Molecular Dynamics (MD) : Simulate ligand-protein stability over 100 ns trajectories to identify critical residues (e.g., Lys68 in JAK2) .

- QSAR Models : Train models with Hammett constants (σ) and molar refractivity (MR) to prioritize derivatives for synthesis .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.